2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a trifluoromethoxy phenyl group. Its molecular formula is C18H15F3N2O3S2, and it has a molecular weight of approximately 428.45 g/mol .
Preparation Methods
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the thiazole ring: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the trifluoromethoxy phenyl group: This is done through a nucleophilic substitution reaction, where the intermediate compound reacts with 4-(trifluoromethoxy)aniline under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The thiazole ring and trifluoromethoxy phenyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can disrupt critical biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide include other sulfonamide derivatives and thiazole-containing compounds. Some examples are:
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetic acid: This compound shares the thiazole and sulfonamide groups but lacks the trifluoromethoxy phenyl group.
4-(trifluoromethoxy)aniline derivatives: These compounds contain the trifluoromethoxy phenyl group but differ in other structural aspects.
Sulfonamide-based drugs: Such as sulfamethoxazole, which also contains a sulfonamide group but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c1-12-2-8-16(9-3-12)31(27,28)25-18-24-14(11-30-18)10-17(26)23-13-4-6-15(7-5-13)29-19(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZSMWUVBPQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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